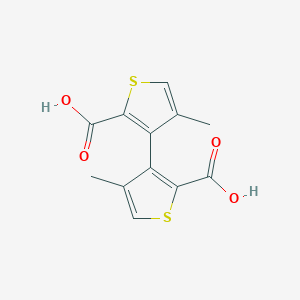![molecular formula C16H16OS B428866 4-[(2-methylpropan-2-yl)oxy]dibenzothiophene](/img/structure/B428866.png)
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene: is an organic compound with the molecular formula C16H16OS It is a derivative of dibenzothiophene, where a tert-butyl group is attached to the oxygen atom of the ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl dibenzo[b,d]thien-4-yl ether typically involves the reaction of dibenzothiophene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of tert-butyl dibenzo[b,d]thien-4-yl ether may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted dibenzothiophene derivatives.
Aplicaciones Científicas De Investigación
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl dibenzo[b,d]thien-4-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound without the tert-butyl group.
Tert-butyl phenyl ether: A similar ether compound with a phenyl group instead of dibenzothiophene.
Tert-butyl benzyl ether: Another ether compound with a benzyl group.
Uniqueness
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene is unique due to the presence of both the tert-butyl group and the dibenzothiophene moiety
Propiedades
Fórmula molecular |
C16H16OS |
|---|---|
Peso molecular |
256.4g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene |
InChI |
InChI=1S/C16H16OS/c1-16(2,3)17-13-9-6-8-12-11-7-4-5-10-14(11)18-15(12)13/h4-10H,1-3H3 |
Clave InChI |
AATZRVGDITVESH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=CC2=C1SC3=CC=CC=C23 |
SMILES canónico |
CC(C)(C)OC1=CC=CC2=C1SC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5,5'-bis[2-thiophenecarboxylate]](/img/structure/B428786.png)
![3-Bromo-2-[2-(2-thienyl)vinyl]thiophene](/img/structure/B428787.png)
![4-[2-(5-Chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428789.png)
![4,4'-Bis[3-iodo-2,5-dimethylthiophene]](/img/structure/B428790.png)

![5,5'-Bis[4-iodo-2,3-dimethylthiophene]](/img/structure/B428794.png)

![2-Chloro-5-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B428796.png)

![3-(2-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428800.png)
![4,4'-bis[2,3-dimethylthiophene]](/img/structure/B428802.png)
![3-(3-chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428804.png)
![Methyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428806.png)
